molecular formula C40H54N8O8 B1266298 Angiotensin IV CAS No. 23025-68-5

Angiotensin IV

Cat. No. B1266298
CAS RN: 23025-68-5
M. Wt: 774.9 g/mol
InChI Key: QSBGWDDCOJYQGY-KOQODJNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Angiotensin IV (Ang IV) is a peptide hormone derived from the precursor molecule angiotensinogen through a series of enzymatic reactions. It is part of the renin-angiotensin system (RAS), which plays a critical role in regulating blood pressure, electrolyte balance, and fluid volume in the body. Ang IV is formed by the action of aminopeptidases that remove amino acids from the N-terminal of angiotensin II, creating several active peptides, including Ang III and Ang IV, each possessing distinct biological functions beyond the classical actions of angiotensin II (Ardaillou, 1997).

Synthesis Analysis

Ang IV synthesis involves the degradation of angiotensin II by aminopeptidase A and N. This process leads to the removal of two N-terminal amino acids from angiotensin II to produce Ang IV. The synthesis and biological actions of Ang IV are integral to understanding its role within the RAS and its potential therapeutic implications in various physiological and pathological conditions (Ardaillou, 1997).

Molecular Structure Analysis

The molecular structure of Ang IV, as explored through molecular dynamics simulations, reveals its unique conformational features in different environments. Such studies are crucial for understanding the biological activity of Ang IV, particularly in relation to its interaction with AT4 receptors and its influence on cognitive processes and cardiovascular function (Preto et al., 2005).

Chemical Reactions and Properties

Ang IV's chemical properties and reactions, particularly its interaction with specific receptors like AT4, play a significant role in its biological functions. Ang IV binds to AT4 receptors with high affinity, which distinguishes it from other angiotensin peptides. This binding is significant for its effects on endothelial cells and the synthesis of type 1 plasminogen activator inhibitor, suggesting a role in vascular, renal, and cerebral physiology (Ardaillou, 1997).

Physical Properties Analysis

The study of Ang IV’s physical properties, including its stability and solubility in different environments, is crucial for its potential therapeutic applications. These properties influence its biological activity, receptor interaction, and physiological effects, guiding the development of Ang IV analogs and mimetics for clinical use.

Chemical Properties Analysis

Ang IV's chemical interactions, specifically with the AT4 receptor, underscore its unique role in the RAS. The AT4 receptor, identified as insulin-regulated aminopeptidase (IRAP), is involved in cognitive enhancement and memory processes, with Ang IV acting as a potent inhibitor of IRAP's aminopeptidase activity. This inhibition is central to the proposed memory-enhancing effects of Ang IV and its analogs, providing a basis for therapeutic exploration in conditions associated with cognitive dysfunction (Chai et al., 2004).

Scientific Research Applications

Regulation of Blood Pressure

  • Field : Biomedicine
  • Application : Angiotensin IV (Ang IV) is part of the renin–angiotensin–aldosterone system (RAAS), which plays a crucial role in regulating blood pressure . Ang IV, along with angiotensin II (Ang II), is part of the classical pathway of RAAS that is responsible for increasing blood pressure .
  • Methods : The study assessed changes in Ang II, Ang IV, angiotensin 1–7, and angiotensin 1–9 concentrations in the plasma of adolescents with hypertension, with hypertension and obesity, and obesity patients .
  • Results : The Ang IV concentration was found to be lower in hypertension + obesity versus control and obesity versus control .

Cognitive Enhancement

  • Field : Neuroscience
  • Application : Angiotensin IV has been shown to enhance acquisition, consolidation, and recall in animal models of learning and memory when administered centrally or peripherally .

Inhibition of Insulin-Regulated Aminopeptidase (IRAP)

  • Field : Pharmacology
  • Application : Angiotensin IV serves as an inhibitor of the insulin-regulated aminopeptidase (IRAP) .
  • Methods : The focus of the research was the efforts to stepwise transform the hexapeptide into more drug-like Ang IV peptidemimetics serving as IRAP inhibitors .

Restoration of Mean Arterial Pressure

  • Field : Clinical Medicine
  • Application : IV Angiotensin II has been used to safely restore mean arterial pressure in patients with catecholamine-refractory hypotension following angiotensin converting enzyme (ACE) inhibitor overdose .

Enhancement of Neuronal Glucose Uptake

  • Field : Neuroscience
  • Application : Angiotensin IV may interact with insulin-regulated amino peptidase to enhance neuronal glucose uptake .

Regulation of Extracellular Matrix Molecules

  • Field : Cell Biology
  • Application : Angiotensin IV may induce changes in extracellular matrix molecules .

Passive and Conditioned Avoidance Response

  • Field : Neuroscience
  • Application : Angiotensin IV has been reported to affect both passive and conditioned avoidance response as well as motor activity .

Regulation of Blood Pressure in Hypertension and Obesity

  • Field : Biomedicine
  • Application : Angiotensin IV plays a role in the regulation of blood pressure in adolescents with hypertension, with hypertension and obesity, and obesity patients .
  • Methods : The study aimed to assess changes in angiotensin II, angiotensin IV, angiotensin 1–7, and angiotensin 1–9 concentrations in the plasma of these patients .
  • Results : The Ang IV concentration was found to be lower in hypertension + obesity versus control and obesity versus control .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye when handling Angiotensin IV . It is also advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Future directions in Angiotensin IV research include further understanding of the molecular mechanisms underlying cardiac arrhythmias, which could lead to improved pharmacological treatment opportunities for patients suffering from cardiac arrhythmias . Additionally, the role of stem cell-based therapies in the cardiovascular system is being explored .

properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H54N8O8/c1-5-24(4)34(47-35(50)29(44-37(52)33(41)23(2)3)18-26-13-15-28(49)16-14-26)38(53)45-30(20-27-21-42-22-43-27)39(54)48-17-9-12-32(48)36(51)46-31(40(55)56)19-25-10-7-6-8-11-25/h6-8,10-11,13-16,21-24,29-34,49H,5,9,12,17-20,41H2,1-4H3,(H,42,43)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H,55,56)/t24-,29-,30-,31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBGWDDCOJYQGY-KOQODJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H54N8O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347717
Record name Angiotensin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

774.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Angiotensin IV
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Angiotensin IV

CAS RN

23025-68-5, 12676-15-2
Record name Angiotensin II, des-asp(1)-des-arg(2)-ile(5)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023025685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Angiotensin IV
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Angiotensin IV
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001038
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Angiotensin IV
Reactant of Route 2
Angiotensin IV
Reactant of Route 3
Reactant of Route 3
Angiotensin IV
Reactant of Route 4
Reactant of Route 4
Angiotensin IV
Reactant of Route 5
Reactant of Route 5
Angiotensin IV
Reactant of Route 6
Angiotensin IV

Citations

For This Compound
4,970
Citations
JW Wright, LT Krebs, JW Stobb, JW Harding - Frontiers in …, 1995 - Elsevier
… Recently, an AT 4 site has been discovered and characterized that preferentially binds AngII (3-8), a fragment of AngII referred to as angiotensin IV (AngIV). This AT 4 site is prominent in …
Number of citations: 286 www.sciencedirect.com
SY Chai, R Fernando, G Peck, SY Ye… - … and molecular life …, 2004 - europepmc.org
The angiotensin AT (4) receptor was originally defined as the specific, high-affinity binding site for the hexapeptide angiotensin IV (Ang IV). Subsequently, the peptide LVV-hemorphin 7 …
Number of citations: 288 europepmc.org
PR Gard - BMC neuroscience, 2008 - bmcneurosci.biomedcentral.com
… that peripherally administered angiotensin IV can enhance memory consolidation in mice. These disparate findings illustrate the wide-reaching effects of angiotensin IV on learning and …
Number of citations: 106 bmcneurosci.biomedcentral.com
RK Handa, LT Krebs, JW Harding… - American Journal of …, 1998 - journals.physiology.org
Angiotensin IV, {[des-Asp 1 ,Arg 2 ]ANG II or ANG-(3—8)}, has been shown to preferentially bind to a novel angiotensin binding site (AT 4 receptor). The cellular location and function of …
Number of citations: 128 journals.physiology.org
AL Albiston, SG McDowall, D Matsacos, P Sim… - Journal of Biological …, 2001 - ASBMB
… Central infusion of angiotensin IV or its more stable analogues facilitates memory retention … angiotensin IV and LVV-hemorphin 7, compete for the binding of [ 125 I]Nle 1 -angiotensin IV …
Number of citations: 585 www.jbc.org
JK Ho, DA Nation - Neuroscience & Biobehavioral Reviews, 2018 - Elsevier
… synaptogenesis and spatial memory by C-terminal truncated Nle1-angiotensin IV analogs … dopamine receptors in the cognitive effects of angiotensin IV and des-Phe 6 angiotensin IV …
Number of citations: 41 www.sciencedirect.com
PML Vanderheyden - Molecular and cellular endocrinology, 2009 - Elsevier
One of the fragments of the cardiovascular hormone Angiotensin II incited the interest of several research groups. This 3–8 fragment, denoted as Angiotensin IV (Ang IV) causes a …
Number of citations: 91 www.sciencedirect.com
B Stragier, D De Bundel, S Sarre, I Smolders… - Heart failure …, 2008 - Springer
… Formation and degradation of angiotensin IV … Angiotensin IV as an active renin–angiotensin fragment … Mechanism(s) of action of angiotensin IV through interaction with insulin-regulated …
Number of citations: 125 link.springer.com
GN Swanson, JM Hanesworth, MF Sardinia… - Regulatory peptides, 1992 - Elsevier
We report here the discovery of a unique and novel angiotensin binding site and peptide system based upon the C-terminal 3–8 hexapeptide fragment of angiotensin II (NH 3 + -Val-Tyr-…
Number of citations: 350 www.sciencedirect.com
O von Bohlen und Halbach - Cell and tissue research, 2003 - Springer
… Angiotensin IV has been implicated in a number of … , angiotensin IV may also be involved in neuronal development. Collectively, the available evidence suggests that angiotensin IV is a …
Number of citations: 63 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.